molecular formula C8H7BrN2O2S B2487824 Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate CAS No. 80353-98-6

Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate

Cat. No. B2487824
CAS RN: 80353-98-6
M. Wt: 275.12
InChI Key: AMWIMQLEHJSRIR-UHFFFAOYSA-N
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Description

Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate is part of a broader class of compounds characterized by the presence of imidazo[2,1-b]thiazole moieties. These compounds are notable for their diverse chemical properties and potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate and related compounds involves various strategies, including reactions of 2-aminothiazole with ethyl bromopyruvate. A noteworthy approach for synthesizing related compounds involved solvent-free conditions, highlighting the importance of green chemistry principles in modern synthetic methodologies (Yavari et al., 2009).

Molecular Structure Analysis

Molecular structure determination, often through crystallography and spectroscopic techniques, is crucial for understanding the behavior and properties of these compounds. For instance, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a related compound, was elucidated to reveal hydrogen-bonded dimers and quartets, emphasizing the significance of molecular interactions in the solid state (Lynch & Mcclenaghan, 2004).

Chemical Reactions and Properties

Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate participates in various chemical reactions, contributing to the synthesis of a wide range of derivatives with potential biological activities. For example, its reactivity with different nucleophiles can lead to the formation of novel compounds with diverse functional groups (Sanghavi et al., 2022).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structure, of ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate derivatives, provide insights into their stability and suitability for further applications. These properties are typically assessed through experimental techniques like X-ray crystallography and spectroscopy.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and NLO (Non-Linear Optical) characteristics, of ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate derivatives, are explored through both experimental and theoretical methods, including DFT (Density Functional Theory) calculations. These studies help in understanding the electronic structure and potential applications of these compounds in technology and materials science (Haroon et al., 2019).

Scientific Research Applications

Synthesis and Derivative Formation

Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate is a key compound in the synthesis of various heterocyclic compounds. Research has shown its utility in creating imidazothiazole and imidazobenzothiazole derivatives, which exhibit potential biological activities. For instance, its reaction with 2-aminothiazoles or 2-aminobenzothiazoles leads to the formation of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates and 2-methylimidazo[2,1-b]benzothiazole-3-carboxylates (Abignente et al., 1983).

Building Block for α-Aminoadipic Acid Analogs

This compound also serves as a versatile building block for synthesizing heterocyclic analogs of α-aminoadipic acid and its esters. A method involving free-radical bromination of ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate with NBS has been developed, leading to the creation of several important compounds, including ethyl 6-[(2S)-2-amino-3-methoxy-3-oxopropyl]imidazo[2,1-b][1,3]thiazole-5-carboxylate (Šačkus et al., 2015).

Crystal Structure Analysis

The compound also plays a role in crystal structure analysis, providing insights into molecular associations and interactions. Studies have revealed how molecules of related compounds associate via hydrogen-bonded dimers, contributing to a deeper understanding of molecular structures (Lynch & Mcclenaghan, 2004).

Anticancer and Immunomodulatory Activities

Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate derivatives have shown potential in anticancer and immunomodulatory activities. Research has demonstrated that certain derivatives exhibit significant inhibitory effects on LPS-stimulated NO generation and possess cytotoxicity against various cancer cell lines, indicating their potential in cancer therapy (Abdel‐Aziz et al., 2009).

Antimicrobial Properties

Additionally, derivatives of this compound have been studied for their antimicrobial properties. New ethyl 2-arylthio-6-arylimidazo[2,1-b]thiazole-3-carboxylates and their sulfones have been synthesized and shown to exhibit antibacterial and antifungal activities against various pathogens, including Escherichia coli and Candida albicans (Shetty et al., 2008).

Ultrasonic and Thermal Mediation in Synthesis

The compound's utility extends to novel synthesis methods, such as ultrasonic and thermally mediated nucleophilic displacement. This innovative approach highlights the versatility of ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate in chemical reactions (Baker & Williams, 2003).

Safety And Hazards

The safety data sheet (SDS) for “Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate” provides information on its potential hazards, handling, storage, and disposal . It’s important to refer to the SDS for detailed safety information.

properties

IUPAC Name

ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2S/c1-2-13-7(12)5-3-11-4-6(9)14-8(11)10-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWIMQLEHJSRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(SC2=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate

CAS RN

80353-98-6
Record name ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate
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